molecular formula C22H23ClN4O4S2 B2747733 2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215741-38-0

2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2747733
CAS RN: 1215741-38-0
M. Wt: 507.02
InChI Key: RXPOCDMHPLBKLG-UHFFFAOYSA-N
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Description

The compound “2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-c]pyridine ring, a benzamido group, and a benzenesulfonamide group . These types of compounds are often used in medicinal chemistry due to their ability to form secondary interactions with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thieno[2,3-c]pyridine ring, in particular, is a bicyclic heteroaromatic motif that is frequently used as ATP-mimetic kinase inhibitors .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The compound is involved in the synthesis of new heteroanellated benzo[b]thiophene 1,1-dioxides, showcasing its utility in creating complex molecular structures with potential applications in material science and organic chemistry (Ried & Mavunkal, 1978).

Antimicrobial and Antitumor Agents

  • It has been utilized as a precursor in the synthesis of novel thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides with significant in vitro activity against tumor cell lines and bacterial strains, suggesting its potential in developing new antimicrobial and antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antiproliferative Activity

  • This compound is central to designing and synthesizing new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists, demonstrating significant cytotoxic activities against cancer cell lines. This highlights its role in cancer research, particularly in identifying new therapeutic agents (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. For example, if it is being used as a kinase inhibitor, future research could focus on optimizing its structure to increase its potency and selectivity .

properties

IUPAC Name

2-[[3-(benzenesulfonamido)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2.ClH/c1-26-11-10-17-18(13-26)31-22(19(17)20(23)27)24-21(28)14-6-5-7-15(12-14)25-32(29,30)16-8-3-2-4-9-16;/h2-9,12,25H,10-11,13H2,1H3,(H2,23,27)(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPOCDMHPLBKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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